Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride

Catalog No.
S874036
CAS No.
1243308-37-3
M.F
C9H10Cl2N2O3
M. Wt
265.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate...

CAS Number

1243308-37-3

Product Name

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride

IUPAC Name

ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate;hydrochloride

Molecular Formula

C9H10Cl2N2O3

Molecular Weight

265.09 g/mol

InChI

InChI=1S/C9H9ClN2O3.ClH/c1-2-15-9(14)8(13)12-7-4-3-6(10)5-11-7;/h3-5H,2H2,1H3,(H,11,12,13);1H

InChI Key

AZWJPQKNPCTYCU-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)NC1=NC=C(C=C1)Cl.Cl

Canonical SMILES

CCOC(=O)C(=O)NC1=NC=C(C=C1)Cl.Cl

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride is a chemical compound with the molecular formula C9H10Cl2N2O3 and a molecular weight of 265.09 g/mol. It is characterized by its unique structure, which includes a pyridine ring substituted with a chlorine atom and an amino group, linked to an ethyl ester of an oxoacetic acid derivative. The compound is typically available in a purity of around 95% and is utilized primarily in research applications due to its diverse chemical properties and potential biological activities .

, particularly in the synthesis of other compounds. Notably, it has been employed in chemoselective synthesis processes, yielding derivatives such as ethyl 2-oxo-2-(1-alkyl/aryl-6-(amino/ethoxy)-1,4,5,6-tetrahydropyridin-3-yl)acetates. These reactions often exhibit moderate to good yields, showcasing the compound's versatility in organic synthesis .

Additionally, derivatives of this compound have been studied for their potential as anticancer agents, indicating its involvement in biological transformation processes that may affect cellular proliferation .

  • Formation of the Pyridine Derivative: The initial step involves chlorination of pyridine to introduce the chlorine substituent.
  • Amino Group Introduction: An amine is added to form the amino-pyridine structure.
  • Esterification: The resulting compound undergoes esterification with oxoacetic acid to yield the final product.
  • Hydrochloride Salt Formation: The hydrochloride salt form is obtained by reacting the base form with hydrochloric acid.

These methods highlight the compound's synthetic accessibility for research purposes .

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride finds applications primarily in scientific research:

  • Chemoselective Synthesis: Utilized for synthesizing complex organic molecules.
  • Pharmaceutical Development: Explored as a precursor for potential anticancer agents.

Its unique chemical structure allows for modifications that can lead to new therapeutic agents .

Several compounds share structural similarities with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Ethyl 2-amino-3-(5-chloropyridin-2-yl)propanoateC11H12ClNContains a propanoate moiety; different biological activity profile
5-Chloro-2-pyridinamineC5H5ClNSimpler structure; lacks ester functionality
Ethyl 4-(5-chloropyridin-2-yl)thiazole-2-carboxylateC11H10ClN3OIncorporates thiazole; different pharmacological properties

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride distinguishes itself through its specific combination of functional groups and potential applications in medicinal chemistry .

Dates

Modify: 2023-08-16

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